2-(Phenylthio)ethanol

Catalog No.
S580517
CAS No.
699-12-7
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)ethanol

CAS Number

699-12-7

Product Name

2-(Phenylthio)ethanol

IUPAC Name

2-phenylsulfanylethanol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCO

Synonyms

2-phenylmercaptoethanol

Canonical SMILES

C1=CC=C(C=C1)SCCO

2-(Phenylthio)ethanol, with the chemical formula C₈H₁₀OS and a CAS number of 699-12-7, is an organosulfur compound characterized by the presence of a phenylthio group attached to an ethanol backbone. This compound has a molecular weight of approximately 154.23 g/mol, a density of about 1.1 g/cm³, and a boiling point of 278.4 °C at 760 mmHg. It is primarily used in organic synthesis and has garnered attention for its unique chemical properties and biological activities .

, notably:

  • Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions, which can be utilized in synthetic pathways for more complex molecules.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, making it useful for generating various derivatives.
  • Radical Formation: Studies have shown that the radical cation of 2-(phenylthio)ethanol can be generated through reactions with one-electron oxidants, revealing its potential in redox chemistry .

Research indicates that 2-(Phenylthio)ethanol exhibits notable biological activities:

  • Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, suggesting potential applications in health-related fields.
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, although further research is required to confirm these effects and elucidate mechanisms .

Several methods have been developed for synthesizing 2-(Phenylthio)ethanol:

  • Nucleophilic Substitution: This method involves the reaction of phenylthiol with ethylene oxide or other alkylating agents under basic conditions.
  • Reduction Reactions: Reduction of corresponding thioesters or sulfoxides can yield 2-(phenylthio)ethanol.
  • Catalytic Methods: Some studies have reported the synthesis using catalysts like aluminum phosphate to facilitate reactions involving 2-anilinoethanol and similar compounds .

2-(Phenylthio)ethanol finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of indole, benzofuran, and benzothiophene derivatives.
  • Pharmaceutical Industry: Its biological properties make it a candidate for drug development, particularly in designing new antimicrobial agents.
  • Chemical Research: It is utilized in studies exploring redox chemistry and radical formation .

Interaction studies of 2-(Phenylthio)ethanol with various reagents have revealed its reactivity profile:

  • Electrophilic Interactions: The compound can interact with electrophiles due to the presence of both sulfur and hydroxyl functional groups.
  • Radical Chemistry: The generation of radical cations has been studied extensively, indicating potential pathways for further reactions that could lead to novel compounds .

Several compounds share structural or functional similarities with 2-(Phenylthio)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-MercaptoethanolC₂H₆OSSimple thiol with strong reducing properties
Phenethyl alcoholC₈H₁₀OLacks sulfur; primarily used as a solvent
ThiophenolC₆H₅SHAromatic thiol; more volatile than phenylthioethanol
2-(Methylthio)ethanolC₈H₁₀OSSimilar sulfur functionality but with a methyl group

The presence of the phenylthio group in 2-(Phenylthio)ethanol distinguishes it from other thiols and alcohols, contributing to its unique reactivity and potential applications in organic synthesis and biological systems.

XLogP3

2.1

UNII

9WA374O44P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

699-12-7

Wikipedia

2-phenylmercaptoethanol

General Manufacturing Information

Ethanol, 2-(phenylthio)-: ACTIVE

Dates

Modify: 2023-08-15

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